

PFI-1 Physicochemical and Biological Profile

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Compound Focus: Pfi-1

CAS No.: 1403764-72-6

Cat. No.: S548710

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The table below summarizes the key data available for **PFI-1**, which can serve as a baseline for understanding its properties [1].

Property	Value / Description	Significance / Implication
Core Scaffold	Triazinoindole	Serves as the structural foundation for the BET inhibitor [1].
Target	BRD4-BD1 (Bromodomain-containing protein 4) [1]	A member of the BET family of epigenetic reader proteins.
Potency (pIC ₅₀)	6.22 ± 0.05 (against BRD4-BD1) [1]	Indicates sub-micromolar potency.
Property Forecast Index (PFI)	6.83 [1]	A composite metric (Chrom LogD + Aromatic Ring Count). A value above 7 is considered to carry higher developability risks, suggesting PFI-1 is near this threshold [1].
Lipophilic Efficiency (LipE)	4.39 [1]	Links potency and lipophilicity. A higher value (>5-6 is ideal) is generally associated with better drug candidates, suggesting room for optimization [1].

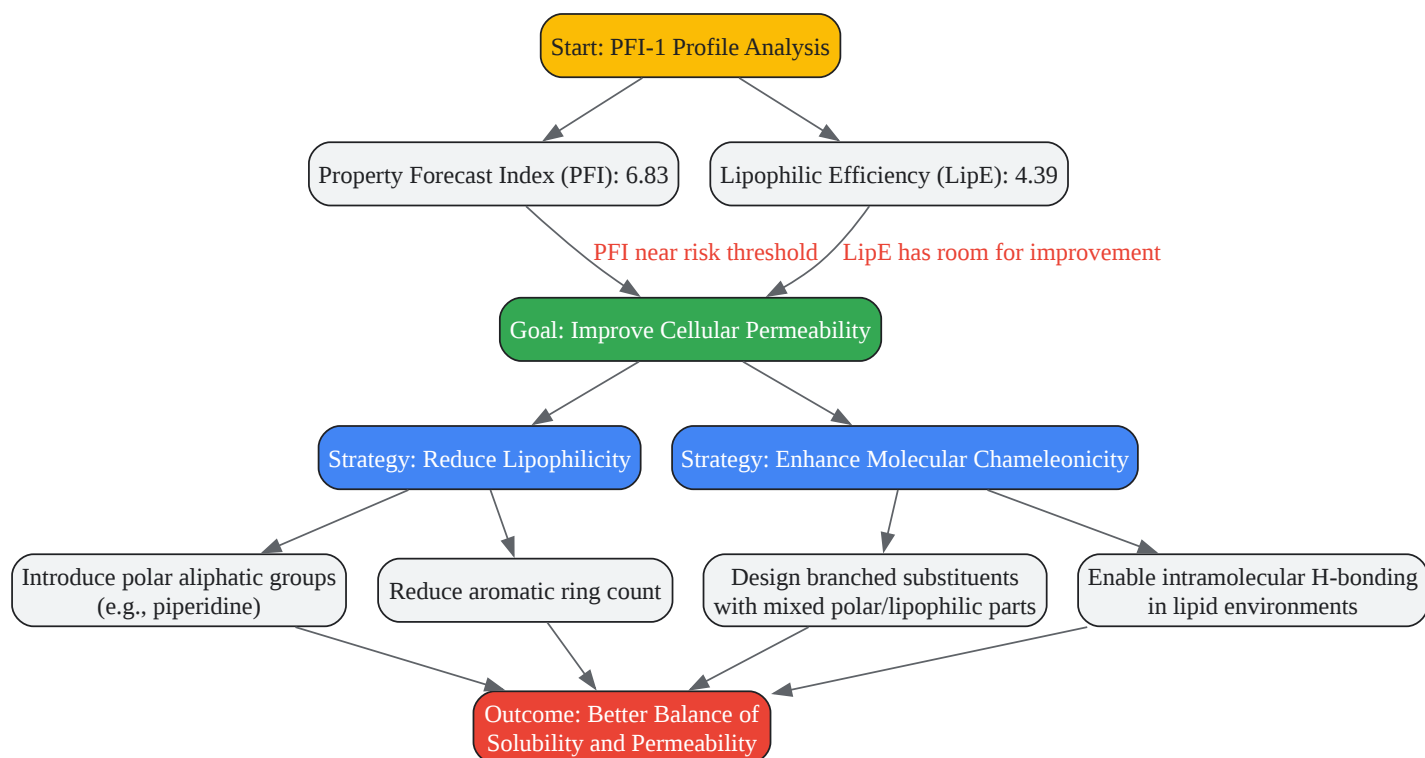
Rationale for Improving **PFI-1** Permeability

The search for "**PFI-1** cellular permeability improvement" did not yield direct results. However, the broader context from the search results explains why this is a key challenge in drug discovery and points to general strategies.

A central challenge in medicinal chemistry is balancing **aqueous solubility** and **membrane permeability**, as these properties often conflict [2]. Increasing a molecule's hydrophilicity typically improves solubility but can hinder its ability to cross lipid membranes. Conversely, high lipophilicity aids permeability but often at the cost of poor solubility [2].

One advanced concept for overcoming this in larger molecules (like **PFI-1**, MW ~447 g/mol) is **molecular chameleonicity**. This refers to a molecule's ability to change its conformation based on the environment: adopting a more open, polar conformation in aqueous settings to enhance solubility, and a more closed, non-polar conformation in lipid membranes to facilitate permeability [2].

The following diagram illustrates the logical workflow for optimizing a compound like **PFI-1**, moving from property analysis to strategic design.



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References

1. Discovery of Highly Potent BET Inhibitors based on a ... [pmc.ncbi.nlm.nih.gov]
2. Challenges of Aufheben to Promote Druglikeness - PMC - NIH [pmc.ncbi.nlm.nih.gov]

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